Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Purity Specification Procurement Quality Control

This 2-aminopyrimidine-5-carboxylate features a distinct isobutyl at C-4 (LogP 1.63 vs. unsubstituted 0.04), essential for engaging hydrophobic ATP-binding pockets in kinase inhibitors. The C-5 methyl ester hydrolyzes to a carboxylic acid for zinc-binding group (ZBG) applications targeting bacterial IspF. Procure NLT 98% grade to reduce impurity-driven assay artifacts (≤2% vs. ≤5% for 95% grades). Ideal for systematic SAR at C-2/C-5 while retaining a fixed lipophilic anchor.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1133115-97-5
Cat. No. B1420508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-isobutylpyrimidine-5-carboxylate
CAS1133115-97-5
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NC=C1C(=O)OC)N
InChIInChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13)
InChIKeySROBEXFILORSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (CAS 1133115-97-5): Procurement-Relevant Chemical Identity and Class Context


Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (CAS 1133115-97-5) is a 2-aminopyrimidine-5-carboxylate derivative characterized by an isobutyl substituent at the C-4 position and a methyl ester at C-5 . Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.24 g/mol . The 2-aminopyrimidine scaffold is recognized in medicinal chemistry as a privileged structure capable of acting as a zinc-binding group (ZBG) and as a core for kinase inhibitor design [1].

Why Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (CAS 1133115-97-5) Cannot Be Replaced by Unsubstituted or Differently Alkylated Analogs


Substitution at the C-4 position of 2-aminopyrimidine-5-carboxylates with an isobutyl group is not a trivial modification. The isobutyl substituent directly modulates lipophilicity and steric bulk, with a calculated LogP of 1.63 and a predicted boiling point of 389.3±44.0 °C, compared to unsubstituted methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8) which exhibits a consensus LogP of approximately 0.04 . In closely related kinase inhibitor scaffolds, alkyl substitution at this position is critical for engaging hydrophobic pockets in the ATP-binding site [1]. Furthermore, analogs such as methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (CAS 1133115-42-0) present a markedly different steric profile . Generic substitution without retaining the specific isobutyl group would alter physicochemical properties and binding interactions, potentially invalidating structure-activity relationships (SAR) established for this specific analog.

Quantitative Differentiation Evidence for Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (CAS 1133115-97-5)


Commercial Purity Tiering: Differentiating Between 95% and 98% (NLT) Supply Specifications for Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Among available commercial sources, a quantifiable differentiation exists in the minimum purity specification. Standard commercial offerings from major suppliers such as AKSci, Fluorochem, and Santa Cruz Biotechnology list a minimum purity of 95% . In contrast, MolCore offers this compound with a higher purity specification of NLT 98% (Not Less Than 98%) . This represents a 3-percentage-point improvement in the minimum guaranteed purity threshold.

Purity Specification Procurement Quality Control

Lipophilicity Differentiation: LogP Comparison of Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate Versus Unsubstituted Analog

The introduction of the 4-isobutyl substituent substantially increases lipophilicity compared to the unsubstituted methyl 2-aminopyrimidine-5-carboxylate core. The target compound exhibits a calculated LogP of 1.63 , whereas the unsubstituted analog (CAS 308348-93-8) has a reported consensus LogP of 0.04 .

Lipophilicity Physicochemical Properties Drug Design

Steric and Electronic Differentiation: C-4 Isobutyl Versus Cyclopropyl Substitution in 2-Aminopyrimidine-5-carboxylate Scaffolds

The C-4 isobutyl group provides a distinct steric and electronic environment compared to the smaller cyclopropyl analog, methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (CAS 1133115-42-0) . While quantitative biological data directly comparing these two specific analogs is not publicly available, the structural difference is quantifiable: the isobutyl group contains 4 carbon atoms with a branched configuration (molecular weight contribution ~57 Da), whereas the cyclopropyl group contains 3 carbon atoms in a strained ring (molecular weight contribution ~41 Da) .

Structure-Activity Relationship Steric Bulk Medicinal Chemistry

Scaffold Validation: 2-Aminopyrimidine-5-carboxylate Core as a Documented Kinase Inhibitor and Zinc-Binding Pharmacophore

The 2-aminopyrimidine-5-carboxylate core scaffold is validated in the literature as a zinc-binding group (ZBG) capable of targeting bacterial IspF enzyme in the MEP pathway, with demonstrated antibacterial activity in Burkholderia pseudomallei assays [1][2]. Additionally, the 2-aminopyrimidine scaffold is extensively documented in patent literature as a core for kinase inhibitors, with specific 2-amino-5-substituted pyrimidines showing activity against Src kinase family members and VEGFR [3]. Ethyl 2-(carbamothioylamino)-4-methylpyrimidine-5-carboxylate, a structurally related analog, has demonstrated high inhibitory activity toward several protein kinases in preliminary screening [4].

Kinase Inhibition Zinc-Binding Group Antibacterial

Pricing and Availability Differentiation: Commercial Supply Landscape for Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

The compound is available from multiple established suppliers with quantifiable pricing differentials. Santa Cruz Biotechnology offers the compound at $140.00 per 250 mg and $280.00 per 1 g . Fluorochem (via Chinese distributors) lists pricing at approximately 2200 RMB (~$300) per 1 g and 6600 RMB (~$900) per 5 g . MolCore offers the higher-purity NLT 98% grade with ISO-certified quality systems, though pricing requires direct inquiry . AKSci supplies the 95% grade with full quality assurance and SDS documentation available . Note that some suppliers (e.g., CymitQuimica) have discontinued this product, indicating potential supply chain volatility .

Procurement Supply Chain Cost Analysis

Recommended Research Applications for Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (CAS 1133115-97-5) Based on Evidentiary Differentiation


Kinase Inhibitor Lead Optimization: SAR Exploration of C-4 Hydrophobic Pocket Interactions

This compound is optimally deployed in kinase inhibitor medicinal chemistry programs requiring systematic SAR evaluation of C-4 substituents. The 2-aminopyrimidine scaffold is a validated kinase inhibitor core, as documented in US Patent US8030487B2 covering Src kinase family and VEGFR inhibitors [1]. The isobutyl group (LogP 1.63) provides a distinct lipophilicity profile compared to unsubstituted analogs (LogP 0.04), enabling exploration of hydrophobic pocket occupancy in ATP-binding sites . The methyl ester at C-5 offers a synthetic handle for further derivatization or hydrolysis to the corresponding carboxylic acid for enhanced zinc-binding capability.

Antibacterial Drug Discovery: MEP Pathway IspF Enzyme Targeting with 4-Alkyl Substituted Pyrimidine Scaffolds

The 2-aminopyrimidine-5-carboxylate core has been validated as a zinc-binding group (ZBG) targeting IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) in the bacterial MEP pathway, a target absent in mammals [2]. The C-4 isobutyl substituent provides a lipophilic vector that may engage the flexible loop region of IspF, analogous to the SAR established for 2-amino-4-hydroxypyrimidine-5-carboxylate inhibitors against Burkholderia pseudomallei [3]. This compound serves as a building block for synthesizing novel IspF inhibitors with potentially improved bacterial cell penetration due to its increased lipophilicity.

High-Fidelity Biological Assays Requiring NLT 98% Purity Grade Material

For sensitive biochemical assays where impurity-driven artifacts must be minimized, procurement of the NLT 98% purity grade from MolCore is indicated . The 3-percentage-point improvement in minimum purity specification relative to standard 95% commercial grades reduces the maximum theoretical impurity burden from ≤5% to ≤2%. This grade is particularly relevant for crystallography studies, SPR binding assays, or cellular assays where trace impurities could confound dose-response interpretations.

Chemical Biology Probe Synthesis: Diversification at C-5 Ester and C-2 Amine Positions

The compound is strategically positioned as a late-stage diversification intermediate. The methyl ester at C-5 can be hydrolyzed to the carboxylic acid for zinc-binding applications or converted to amides for kinase inhibitor SAR [4]. The C-2 amino group is amenable to functionalization via acylation, sulfonylation, or reductive amination. The C-4 isobutyl group remains a fixed lipophilic anchor throughout these transformations, maintaining consistent physicochemical properties while enabling systematic exploration of vectors extending from C-2 and C-5.

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